3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHO
CAS Number: 62536-81-6
Molecular Weight: 282.299 g/mol
This compound belongs to the class of isothiochromenones , which are heterocyclic compounds containing a thiochromenone ring system. It exhibits intriguing properties that make it relevant in various scientific fields.
Preparation Methods
Synthetic Routes:: One synthetic route involves the reaction of a substituted benzaldehyde with a pyrrolidine derivative, followed by cyclization to form the isothiochromenone ring. The exact conditions and reagents used may vary, but this general approach provides access to the compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Can be reduced to yield different products.
Substitution: Reacts with nucleophiles or electrophiles, leading to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products:: The specific products formed depend on the reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biological Probes: Investigated for its interactions with biological targets.
Tyrosinase Inhibition: Some derivatives exhibit potent tyrosinase inhibition, relevant for skin-related disorders and melanoma treatment.
Pharmaceuticals: Potential lead compounds
Properties
Molecular Formula |
C22H21NO4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]isothiochromen-1-one |
InChI |
InChI=1S/C22H21NO4S/c1-26-15-9-10-17(19(13-15)27-2)18-8-5-11-23(18)21(24)20-12-14-6-3-4-7-16(14)22(25)28-20/h3-4,6-7,9-10,12-13,18H,5,8,11H2,1-2H3 |
InChI Key |
WGKNYFNJDUBGIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2C(=O)C3=CC4=CC=CC=C4C(=O)S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.